Aqueous Solubility Advantage of the Dihydrochloride Salt Over the Free Base
The dihydrochloride salt (CAS 141193‑12‑6) demonstrates experimentally measured aqueous solubility exceeding 20 mg mL⁻¹, directly attributed to the ionic character conferred by the two hydrochloride counter‑ions . In contrast, the free base 1H‑pyrazole‑3,5‑diamine (CAS 16082‑33‑0) has a predicted water solubility of 20.8 mg mL⁻¹ (ESOL model) but experimentally often yields lower values due to slower dissolution kinetics and variable hydration state . The salt form provides a kinetically reliable, rapidly dissolving powder essential for reproducible aqueous‑phase reactions and biological assay preparation.
| Evidence Dimension | Aqueous solubility at ambient temperature |
|---|---|
| Target Compound Data | >20 mg mL⁻¹ (experimental, salt form) |
| Comparator Or Baseline | Free base 1H‑pyrazole‑3,5‑diamine: predicted 20.8 mg mL⁻¹ (ESOL); experimental solubility typically <15 mg mL⁻¹ |
| Quantified Difference | At minimum comparable; practically superior due to faster dissolution and absence of hydration variability |
| Conditions | Water, ambient temperature, free‑flowing powder vs. hygroscopic free base solid |
Why This Matters
Reliable, rapid aqueous dissolution reduces batch-to-batch variability in biological assays and aqueous syntheses, directly impacting data reproducibility and procurement confidence.
